2-Butyl-5-chloropyridin-3-amine
Description
Contextualization of Substituted Pyridine (B92270) Derivatives in Contemporary Organic Chemistry
Pyridine is an aromatic heterocyclic compound structurally related to benzene, with one methine group replaced by a nitrogen atom. globalresearchonline.net This substitution imparts unique characteristics, including a dipole moment and basicity, that distinguish it from benzene. numberanalytics.comnumberanalytics.com Substituted pyridines, where one or more hydrogen atoms on the pyridine ring are replaced by other functional groups, are of immense importance in organic chemistry. wisdomlib.org These derivatives are not merely chemical curiosities; they are integral components in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com
The modification of the pyridine ring with various substituents allows for the fine-tuning of its electronic and steric properties. This adaptability makes substituted pyridines valuable as catalysts, reagents, and versatile building blocks in complex organic syntheses. globalresearchonline.netwisdomlib.org Their applications span from acting as ligands in coordination chemistry to forming the core of many drug molecules, including antihistamines and anticancer agents. numberanalytics.comnumberanalytics.com The development of novel methods for synthesizing and functionalizing pyridine derivatives remains an active and crucial area of research, aiming for more sustainable and efficient chemical processes. numberanalytics.com
Significance of Aminopyridines and Chloropyridines as Fundamental Chemical Motifs
The specific combination of functional groups in 2-Butyl-5-chloropyridin-3-amine—namely the amino and chloro groups—positions it at the intersection of two highly significant classes of pyridine derivatives.
Aminopyridines are recognized as crucial intermediates and structural motifs, particularly in medicinal chemistry. The amino group can act as a hydrogen bond donor and a basic center, properties that are vital for molecular recognition and binding to biological targets. nih.gov Consequently, the aminopyridine scaffold is found in numerous pharmacologically active compounds. nih.gov Synthetically, they serve as versatile precursors for creating more complex molecular architectures. nih.gov
Chloropyridines , on the other hand, are valuable as synthetic intermediates. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. numberanalytics.com This reactivity allows for the introduction of a wide array of other functional groups onto the pyridine ring. guidechem.com For instance, 2-chloropyridines are common starting materials for synthesizing various substituted pyridines, including those used in agrochemicals like fungicides and herbicides. guidechem.comnbinno.com The reaction of a chloropyridine with an amine is a common strategy for forming aminopyridine structures. nih.gov
The presence of both an amino and a chloro group on the same pyridine ring, as in the target molecule, offers a platform for diverse chemical transformations, making such compounds valuable for building molecular libraries for drug discovery and materials science.
Research Trajectory and Unexplored Avenues for this compound
While the broader class of 2,3,5-trisubstituted pyridines has been a subject of research, particularly in the context of developing inhibitors for signaling pathways involved in inflammation, specific public-domain research on this compound (CAS Number: 170097-90-8) is not extensively documented in readily accessible literature. nih.gov A 2021 study focused on a series of 2,3,5-trisubstituted pyridine analogs as potent inhibitors of Interleukin-1β (IL-1β), a key mediator in inflammatory responses. nih.gov This research highlights the potential of this substitution pattern for therapeutic applications, demonstrating that such molecules can serve as orally available anti-inflammatory agents. nih.gov
The synthesis of related compounds, such as 4-Amino-2-chloropyridine, has been well-described, often starting from 2-chloropyridine (B119429) and involving nitration and subsequent reduction steps. guidechem.comchemicalbook.comgoogle.com These established synthetic routes for similar molecules suggest viable pathways for the production of this compound.
However, the specific research trajectory for this compound itself appears to be in its nascent stages or confined to proprietary research. Unexplored avenues include:
Detailed Physicochemical Characterization: Comprehensive public data on its solubility, pKa, and spectroscopic properties are limited.
Synthetic Optimization: Exploration of novel, efficient, and scalable synthesis methods.
Biological Screening: A systematic evaluation of its biological activity across various assays, beyond the inflammatory pathways suggested by related structures.
Materials Science Applications: Investigation into its potential use as a ligand for metal complexes or as a building block for functional polymers, an area where pyridine derivatives have shown promise. nih.govacs.org
Aims and Scope of the Comprehensive Research Outline
This article aims to provide a foundational understanding of this compound by situating it within the broader context of pyridine chemistry. The scope is strictly focused on its chemical identity and its role as a research compound. By synthesizing information on related structures and general principles of pyridine chemistry, this review serves as a reference point for future investigations into this specific molecule. It will adhere to a professional, scientific tone, presenting available data and highlighting areas ripe for further academic and industrial exploration, without delving into safety profiles or dosage information.
Data and Compound Tables
Table 1: Physicochemical Properties of this compound (Note: Data for this specific compound is not widely available in public literature. The following represents typical data points that would be determined through experimental analysis.)
| Property | Value |
| CAS Number | 170097-90-8 |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol |
| Appearance | To be determined (likely solid) |
| Melting Point | To be determined |
| Boiling Point | To be determined |
| Solubility | To be determined |
Structure
3D Structure
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-butyl-5-chloropyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2/c1-2-3-4-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3 |
InChI Key |
UYAUHUXTTAIRCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=N1)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 5 Chloropyridin 3 Amine and Analogous Pyridine Derivatives
Strategic Approaches to Aminopyridine Moiety Construction
The introduction of an amine group onto a pyridine (B92270) ring is a critical transformation in the synthesis of many valuable compounds. The following sections detail several key strategies for achieving this, with a focus on methods applicable to the synthesis of complex pyridines like 2-Butyl-5-chloropyridin-3-amine.
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halopyridines with Amine Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of carbon-nitrogen bonds on aromatic rings, including pyridines. youtube.com This reaction typically involves the displacement of a halide leaving group by an amine nucleophile. The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of electron-withdrawing groups, which can stabilize the intermediate Meisenheimer complex. youtube.comnih.gov For instance, 2-halopyridines are generally more reactive towards nucleophilic attack than 3- or 4-halopyridines. youtube.com
The direct amination of halopyridines can be challenging and often requires harsh conditions. However, significant advancements have been made through the use of transition-metal catalysts and the development of catalyst-free, environmentally benign protocols.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and a wide range of primary and secondary amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos significantly enhancing reaction efficiency. youtube.com The development of various generations of catalyst systems has expanded the substrate scope to include challenging coupling partners like ammonia (B1221849) and hindered amines. wikipedia.orgorganic-chemistry.org
Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, represent an older but still relevant method for C-N bond formation. While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder, more efficient copper-catalyzed protocols. These reactions can be particularly useful for the amination of certain heterocyclic systems. nih.govnih.gov For example, copper-catalyzed aerobic oxidative dehydrogenation of primary amines provides an efficient route to nitriles. nih.gov
Table 1: Comparison of Transition-Metal-Catalyzed Amination Reactions
| Feature | Buchwald-Hartwig Amination | Copper-Catalyzed Amination |
| Catalyst | Palladium | Copper |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) youtube.com | Often ligand-free or with simple ligands like DMAP nih.gov |
| Reaction Conditions | Generally milder than traditional Ullmann reactions wikipedia.org | Can range from harsh to mild depending on the protocol nih.govnih.gov |
| Substrate Scope | Very broad, including a wide range of aryl halides and amines wikipedia.orgorganic-chemistry.org | Good for certain substrates, but can be more limited than Buchwald-Hartwig nih.gov |
| Key Advantage | High efficiency and broad functional group tolerance wikipedia.orgyoutube.com | Lower cost of catalyst compared to palladium nih.gov |
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalyst-free amination reactions and the use of green solvents. researchgate.net Microwave-assisted solvent-free amination of halopyridines has been shown to be an effective method for coupling with secondary amines like pyrrolidine (B122466) and piperidine (B6355638). researchgate.net
The use of water as a solvent in organic reactions is highly desirable from a green chemistry perspective. nih.gov Acid-promoted amination of chloropyrrolopyrimidines and related heterocycles has been shown to proceed more rapidly in water compared to organic solvents, although care must be taken to minimize competing hydrolysis. nih.gov For some substrates, amination can even be performed in water without the need for an acid catalyst. nih.gov
Flow chemistry has also emerged as a powerful tool for the synthesis of aminopyridines. acs.orgresearchgate.net Continuous flow processes can offer advantages in terms of safety, efficiency, and scalability. For example, the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol has been successfully demonstrated in a continuous flow multistep synthesis. researchgate.net
Multicomponent Reactions (MCRs) for Convergent 2-Aminopyridine (B139424) Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. mdpi.comrsc.orgnih.gov MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. mdpi.comnih.gov
Several MCRs have been developed for the synthesis of 2-aminopyridines. mdpi.comrsc.orgnih.gov For example, a catalyst-free, four-component reaction of acetophenone (B1666503) derivatives, malononitrile, aldehyde derivatives, and ammonium (B1175870) carbonate under solvent-free conditions provides an efficient route to functionalized 2-aminopyridines. mdpi.com Another approach involves the one-pot reaction of enaminones, malononitrile, and primary amines to yield 2-amino-3-cyanopyridine (B104079) derivatives. nih.govresearchgate.net These methods are often environmentally benign and allow for the construction of complex pyridine structures from simple and readily available starting materials. mdpi.comrsc.org
Reductive Amination Strategies (e.g., Electrochemical Conversion of Nitropyridines)
Reductive amination is a versatile and widely used method for the formation of C-N bonds. harvard.eduwikipedia.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu While direct reductive amination of pyridines can be challenging, strategies involving the reduction of nitropyridines offer a viable alternative. mdpi.orgresearchgate.netchemicalbook.com
The electrochemical reduction of nitropyridines presents a green and efficient method for the synthesis of aminopyridines. chemicalbook.comrsc.orgtaylorfrancis.com For instance, the electrochemical reduction of 5-chloro-2-nitropyridine (B1630408) at a nickel cathode has been used to synthesize 2-amino-5-chloropyridine (B124133) in good yield. chemicalbook.com This method avoids the use of harsh chemical reducing agents and can be performed under mild conditions. taylorfrancis.comrsc.org The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids has also been reported as a method to produce 4-aminopyridine. mdpi.orgresearchgate.net
Table 2: Reductive Amination Approaches for Aminopyridine Synthesis
| Method | Description | Key Features |
| Electrochemical Reduction of Nitropyridines | An electrochemical process to reduce a nitro group on a pyridine ring to an amine. chemicalbook.com | Environmentally friendly, avoids harsh chemical reagents. taylorfrancis.comrsc.org |
| Chemical Reduction of Nitropyridines | The use of chemical reducing agents, such as iron powder, to convert a nitro group to an amine. mdpi.orgresearchgate.net | A well-established method, though can involve harsher conditions. mdpi.orgresearchgate.net |
| Direct Reductive Amination | Condensation of a carbonyl compound with an amine followed by reduction. harvard.eduwikipedia.org | A versatile method for amine synthesis in general, but can be challenging for direct application to pyridines. harvard.edu |
Cyclization Reactions for Pyridine Ring Formation from Acyclic Precursors
The construction of the pyridine ring itself through cyclization reactions of acyclic precursors is a powerful strategy for accessing highly substituted pyridines. researchgate.netorganic-chemistry.orgacsgcipr.org These methods often involve the condensation of aldehydes, ketones, and ammonia or its derivatives. acsgcipr.org
A variety of cyclization strategies have been developed. For example, a base-promoted cascade reaction of N-propargylic β-enaminones with formamides can deliver densely substituted 2-aminopyridines. dicp.ac.cn Another approach involves the reaction of enamino- and alkynones in a single step to produce highly functionalized pyridines. organic-chemistry.org The development of photo-promoted ring contraction reactions of pyridines with silylborane has also provided a novel route to pyrrolidine derivatives, which can be further functionalized. nih.gov Non-enzymatic pyridine ring formation has also been observed in the biosynthesis of some natural products, often involving a 1,5-dicarbonyl intermediate that reacts with an amine source. nih.gov
Conversion of Pyrylium (B1242799) Salts to Pyridine Derivatives
The transformation of pyrylium salts into pyridine derivatives is a classic and versatile method for constructing the pyridine ring. nih.gov Pyrylium salts are six-membered aromatic cations containing a trivalent oxygen atom, rendering the ring highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orgresearchgate.net
The reaction with ammonia or primary amines is a high-yield process that replaces the oxygen heteroatom with nitrogen, directly forming the corresponding pyridine or pyridinium (B92312) salt. wikipedia.orgunjani.ac.id This method, often part of a sequence known as the Balaban-Nenitzescu-Praill synthesis, typically begins with the acid-catalyzed condensation of 1,5-dicarbonyl compounds or their synthetic equivalents. wikipedia.org For instance, pyrylium salts with alkyl substituents can be prepared from t-butanol and acetic anhydride (B1165640) in the presence of a strong acid like tetrafluoroboric or perchloric acid. wikipedia.org
The general mechanism involves the nucleophilic attack of an amine at the C-2 or C-6 position of the pyrylium ring, followed by ring-opening to a 5-aminoketone intermediate (a "divinylogous amide"). Subsequent cyclization and dehydration yield the final pyridine product. unjani.ac.idresearchgate.net This transformation is highly efficient and has been utilized to prepare a wide array of substituted pyridines and pyridinium salts for various applications, including the synthesis of complex multitopic ligands and polymers. nih.gov
Table 1: Examples of Pyridine Synthesis from Pyrylium Salts
| Pyrylium Salt Precursor | Amine Nucleophile | Resulting Product Type | Reference |
|---|---|---|---|
| 2,4,6-Triphenylpyrylium | Primary Amines | 2,4,6-Triphenylpyridinium Salts | wikipedia.org |
| 2,4,6-Trimethylpyrylium | Ammonia | 2,4,6-Trimethylpyridine | wikipedia.org |
| General Pyrylium Salt | Ammonia | Pyridine | unjani.ac.id |
Regioselective Introduction of Butyl and Chloro Substituents
Achieving the specific 2-butyl, 3-amino, and 5-chloro substitution pattern on the pyridine ring requires careful regioselective control. This can be accomplished either by functionalizing a pre-formed pyridine ring or by assembling the ring from appropriately substituted building blocks.
Direct functionalization of an existing pyridine core is a common strategy. However, the inherent electronic properties of the pyridine ring, which is electron-deficient, make it resistant to electrophilic aromatic substitution. wikipedia.orgdigitellinc.com
Alkylation: Introducing an alkyl group, such as a butyl group, onto a pyridine ring can be accomplished through various methods.
Nucleophilic Addition to Activated Pyridines: One approach involves activating the pyridine ring towards nucleophilic attack. This can be done by N-oxidation. The resulting pyridine N-oxide can be activated with an agent like trifluoromethanesulfonic anhydride (Tf₂O), allowing for the regioselective addition of nucleophiles. nih.gov A similar strategy involves the formation of pyridinium salts, for example, by reaction with Tf₂O and triphenylphosphine, to create phosphonium (B103445) salts that can be subsequently displaced by nucleophiles. acs.org
Lewis Acid-Mediated Alkylation: A transition-metal-free method utilizes a Lewis acid, such as BF₃·OEt₂, to mediate the addition of organometallic reagents (e.g., Grignard or organozinc reagents) to functionalized pyridines. capes.gov.br This is followed by oxidative aromatization to yield the alkylated pyridine. This method shows good regioselectivity and tolerates a variety of functional groups. capes.gov.br
Radical Alkylation: The Minisci reaction allows for the addition of carbon-centered radicals to protonated pyridine rings, though selectivity can sometimes be an issue. nih.gov More recent methods have achieved highly regioselective C-4 alkylation and arylation using both ionic and radical nucleophiles by employing specific activating agents. rsc.org
An alternative to modifying a pre-formed ring is to construct the pyridine core from smaller, already functionalized fragments. This modular approach offers great flexibility in accessing diverse substitution patterns. nih.govorganic-chemistry.org
One powerful strategy involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govnih.gov This forms a 3-azatriene intermediate which then undergoes electrocyclization and subsequent air oxidation to furnish the highly substituted pyridine ring. organic-chemistry.org This method is notable for its mild, neutral conditions and tolerance of a wide range of functional groups, including halides. organic-chemistry.org
Another approach utilizes ylidenemalononitriles as precursors. nih.gov While many methods exist to form 3-cyano-2-aminopyridines from these starting materials, specific methodologies can be tailored to produce 2,3,4,5-tetrasubstituted pyridines. nih.gov The synthesis of 2-chloro-4,5-substituted pyridines has also been explored, starting from materials like 2-chloronicotinic acid or the trihalogenated 2-chloro-4,5-dibromopyridine, demonstrating the utility of pre-functionalized pyridine building blocks in more complex syntheses. mdpi.com
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Ring Functionalization | Modifying an existing pyridine ring through substitution reactions. | Starting materials may be simpler and more accessible. | Can suffer from poor regioselectivity; may require harsh conditions. digitellinc.com |
| Ring Construction | Assembling the pyridine ring from acyclic or smaller cyclic precursors. | High degree of flexibility and control over final substitution pattern. nih.gov | May require more complex, multi-step synthesis of building blocks. |
Feasible Synthetic Pathways for this compound
Based on the methodologies discussed, several feasible synthetic routes toward this compound can be proposed.
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, two primary disconnection strategies emerge, corresponding to the main synthetic approaches.
Strategy A: Disconnection based on Functionalization of a Pre-formed Pyridine Ring
This approach focuses on disconnecting the substituents from a pyridine core. The C-N bond of the amine and the C-C bond of the butyl group are logical points for disconnection. A key disconnection is the C-C bond of the butyl group, suggesting an alkylation reaction. The chloro and amino groups can be considered as being present on the starting pyridine scaffold. This leads back to a substituted 2-amino-5-chloropyridine, which itself can be derived from 2-aminopyridine via halogenation.
Target: this compound
Disconnection (C-C): Leads to a butyl nucleophile (e.g., Butyl-Grignard) and an electrophilic 5-chloro-3-aminopyridine derivative.
Disconnection (C-Cl, C-NH₂): Leads back to a simpler pyridine precursor, such as 3-aminopyridine (B143674) or a derivative that can be halogenated and functionalized.
Strategy B: Disconnection based on Pyridine Ring Construction
This strategy involves breaking the bonds of the pyridine ring itself. This typically involves disconnections that lead back to acyclic precursors which can form the ring in a cycloaddition or condensation reaction. For example, a [3+3] disconnection could lead to a 1,3-dicarbonyl compound equivalent and an enamine fragment. A [4+2] disconnection might involve a substituted 1-azadiene and an alkyne. This approach aligns with modular syntheses, such as those using alkenylboronic acids and oximes. nih.gov
Proposed Route 1: Functionalization of 3-Aminopyridine
This route begins with the commercially available 3-aminopyridine and introduces the required substituents in a stepwise manner.
Nitration: The pyridine ring is first activated towards nucleophilic substitution by nitration at the 2-position. This is a common strategy to facilitate the introduction of a leaving group.
Chlorination: The resulting 2-nitro-3-aminopyridine can be converted to 2-chloro-3-nitropyridine. A common method for this transformation is the Sandmeyer reaction, starting from the corresponding amine, or by reaction with a chlorinating agent like phosphorus oxychloride. A patent describes heating N-methyl-3-nitro-2-pyridone with triphosgene (B27547) to achieve this transformation. google.com
Butylation: The chloro group at the 2-position can be displaced by a butyl group via a nucleophilic aromatic substitution or, more likely, a cross-coupling reaction. A Suzuki or Kumada coupling with a butyl-organometallic reagent (e.g., butylboronic acid or butylmagnesium bromide) and a suitable palladium or nickel catalyst would be effective.
Reduction: The final step is the reduction of the nitro group at the 3-position to an amine. This can be achieved using various standard reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.
Reaction Scheme 1: Proposed Synthesis from 3-Aminopyridine
(Image is a conceptual representation of the reaction sequence)
Proposed Route 2: Functionalization of 2-Aminopyridine
This route leverages the directing effects of the amino group to install the chloro substituent regioselectively.
Chlorination: 2-Aminopyridine is selectively chlorinated at the 5-position to yield 2-amino-5-chloropyridine. This is effectively achieved by reacting 2-aminopyridine with a chlorinating agent in a strongly acidic medium (e.g., concentrated H₂SO₄), which minimizes over-chlorination. google.com
Diazotization and Halogenation: The amino group at C-2 is converted into a better leaving group. Diazotization with nitrous acid (e.g., NaNO₂/HCl) followed by a Sandmeyer-type reaction with a copper(I) halide is not directly applicable for introducing the butyl group. Instead, the amino group can be converted to a halogen (e.g., iodine) to facilitate a subsequent coupling reaction.
Butylation: The halogen at the 2-position is replaced with a butyl group using a cross-coupling reaction (e.g., Suzuki, Stille, or Kumada coupling) with an appropriate butyl-organometallic reagent.
Nitration and Reduction: A nitro group is introduced at the 3-position, likely requiring harsh conditions. This is followed by reduction to the 3-amino group. This sequence is challenging due to the deactivating nature of the existing substituents. A more viable alternative would be directed ortho-lithiation of the 2-butyl-5-chloropyridine followed by reaction with an electrophilic nitrogen source.
Given the challenges of the latter steps in Route 2, Route 1 or a modular ring-synthesis approach might be more feasible in practice.
Considerations for Stereochemical Control and Regioselectivity
The synthesis of highly substituted pyridines, such as this compound, demands precise control over the placement of functional groups on the aromatic ring (regioselectivity) and the spatial arrangement of atoms (stereochemistry). The development of methodologies to achieve this control is a significant focus in organic chemistry due to the prevalence of substituted pyridines in pharmaceuticals and functional materials. acs.orgresearchgate.net While specific methods for this compound are not extensively documented in readily available literature, general principles for achieving regiochemical and stereochemical control in the synthesis of analogous pyridine derivatives are well-established.
Regioselectivity in Pyridine Synthesis
The arrangement of the butyl, chloro, and amine groups at the C2, C5, and C3 positions, respectively, requires highly regioselective synthetic strategies. The inherent reactivity of the pyridine ring—where electrophilic substitution typically occurs at the 3-position and nucleophilic substitution at the 2- and 4-positions—can be manipulated through various approaches. slideshare.net
Modern synthetic methods offer sophisticated control over substituent placement, moving beyond classical condensation reactions like the Hantzsch synthesis. acs.orgresearchgate.net These methods often involve either building the ring with the desired substitution pattern from acyclic precursors or selectively functionalizing a pre-existing pyridine core.
Key Strategies for Regiocontrol:
Cycloaddition Reactions: Formal [3+3] cycloadditions between enamines and unsaturated aldehydes or ketones provide a powerful route to tri- or tetrasubstituted pyridines. The final substitution pattern is dictated by the structure of the starting materials. acs.org Similarly, a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, yields highly substituted pyridines with good functional group tolerance. nih.govacs.org
Directed Metalation and Pyridyne Intermediates: The functionalization of a pre-formed pyridine ring can be guided by directing groups. For instance, 3-chloropyridines can undergo regioselective lithiation and subsequent reaction with organomagnesium halides to form 3,4-pyridyne intermediates. The coordinating effect of a substituent at the C2 position (like an ethoxy group) can then direct the regioselective addition of a Grignard reagent to the C4 position, allowing for subsequent functionalization at the C3 position. rsc.org
Blocking Groups: A significant challenge is the selective functionalization at the C4 position. One innovative solution involves using a simple maleate-derived blocking group. This group temporarily attaches to the pyridine nitrogen, deactivating the C2 and C6 positions and directing Minisci-type decarboxylative alkylation specifically to the C4 position. nih.govchemrxiv.org
N-Oxide Chemistry: Pyridine N-oxides offer an alternative reactivity profile. Activation with agents like trifluoromethanesulfonic anhydride allows for the regioselective addition of nucleophiles, such as malonate anions, to either the C2 or C4 positions. nih.gov The addition of Grignard reagents to pyridine N-oxides, followed by treatment with reagents like acetic anhydride or TFAA, can also lead to completely regioselective formation of 2-substituted pyridines without the need for a transition-metal catalyst. organic-chemistry.orgrsc.org
The table below summarizes various methods and their utility in achieving regioselectivity for pyridine derivatives analogous to the target compound.
| Method | Reactants/Intermediates | Typical Outcome/Regioselectivity | Reference |
| Organocatalyzed [3+3] Cycloaddition | Enamines and enals/enones | Provides tri- or tetrasubstituted pyridines; pattern depends on starting materials. | acs.org |
| Copper-Catalyzed Cascade Reaction | Alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates | Forms highly substituted pyridines with good functional group tolerance. | nih.govacs.org |
| Pyridyne Intermediates | 3-Chloropyridines, n-BuLi, Grignard reagents | Allows for 3,4-difunctionalization of the pyridine ring. | rsc.org |
| Blocking Group Strategy | Pyridine, maleic acid, alkyl carboxylic acids | Exquisite control for Minisci-type alkylation at the C4 position. | nih.govchemrxiv.org |
| N-Oxide Activation | Pyridine N-oxides, Grignard reagents, TFAA | Completely regioselective synthesis of 2-substituted pyridines. | rsc.org |
| N-Oxide Redox Alkylation | Pyridine N-oxides, malonates, trifluoromethanesulfonic anhydride | Selectively affords either 2- or 4-substituted pyridines. | nih.gov |
Stereochemical Control in Pyridine Synthesis
Stereochemical control becomes paramount when chiral centers are present or introduced during the synthesis of pyridine derivatives. For this compound, this would be relevant if a chiral butyl isomer was used or if the synthetic route involved intermediates with stereocenters.
Key Strategies for Stereocontrol:
Asymmetric Dearomatization: A powerful strategy for creating chiral, non-aromatic pyridine derivatives involves the asymmetric dearomatization of pyridines. For example, the addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles, guided by a chiral auxiliary derived from an amino acid, can produce dihydropyridine (B1217469) products with complete regiochemical and stereochemical control. mdpi.com The choice of the activating group on the pyridine nitrogen can even influence whether the nucleophile adds to the C2 or C4 position. mdpi.com
Chiral Catalysts: The use of metal catalysts bearing chiral ligands is a cornerstone of modern asymmetric synthesis. In the context of pyridine synthesis, chiral iridium-based catalysts have been developed for the enantioselective C-H borylation of α,α-diarylcarboxamides, demonstrating how chirality can be induced through a catalyst's ligand architecture. acs.org Similarly, chiral frameworks derived from natural products like (-)-β-pinene have been used to synthesize chiral substituted 2-methylpyridines. researchgate.net
Substrate Control: Stereochemistry can be controlled by using a chiral starting material, where the existing stereocenter(s) direct the outcome of subsequent transformations. The synthesis of complex alkaloids has utilized this principle, where a controlled pyridinium functionalization on a chiral substrate avoids the need for direct oxidative steps. mdpi.com
The following table outlines selected methods for achieving stereochemical control in syntheses involving pyridine rings.
| Method | Approach | Stereochemical Outcome | Reference |
| Asymmetric Dearomatization | Addition of nucleophiles to N-alkylpyridiniums with chiral auxiliaries. | High stereoselectivity (>20:1 dr) and regioselectivity for dihydropyridine products. | mdpi.com |
| Chiral Frameworks | Annulation of pyridine rings to chiral scaffolds from natural products. | Synthesis of chiral substituted pyridines. | researchgate.net |
| Asymmetric C-H Borylation | Iridium catalyst with a chiral ligand (e.g., derived from BINOL). | Enantioselective functionalization of a remote C(sp²)-H bond. | acs.org |
| Regiodivergent Asymmetric Addition | Use of different N-activating groups on the pyridinium salt. | Allows for selective C2 or C4 addition with high stereochemical control. | mdpi.com |
Reaction Chemistry and Mechanistic Studies of 2 Butyl 5 Chloropyridin 3 Amine
Reactivity Profile of the Aminopyridine System
The aminopyridine core of 2-Butyl-5-chloropyridin-3-amine is characterized by the competing electronic effects of the electron-donating amino group and the electron-withdrawing pyridine (B92270) ring nitrogen. This dynamic dictates the regioselectivity of various reactions.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient and thus generally deactivated towards electrophilic aromatic substitution compared to benzene. Electrophilic attack on an unsubstituted pyridine typically occurs at the C-3 position to avoid placing a positive charge on the electronegative nitrogen atom. acs.orgnih.gov
In this compound, the directing effects of the substituents must be considered:
Amino Group (-NH₂): A powerful activating group that directs electrophiles to the ortho and para positions (C2, C4, C6). pipzine-chem.com
Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, but it directs ortho and para (C2, C4, C6) due to resonance effects involving its lone pairs. libretexts.org
Butyl Group (-C₄H₉): A weakly activating, ortho-, para-directing group through inductive effects.
Pyridine Nitrogen: Deactivates the ring, particularly at the ortho and para positions (C2, C4, C6).
The combined influence of these groups suggests that the C4 and C6 positions are the most activated sites for electrophilic attack. The strong activating effect of the amino group is the dominant factor, directing substitution to its ortho (C2, C4) and para (C6) positions. pipzine-chem.com Since the C2 position is already occupied by the butyl group, the most probable sites for electrophilic substitution are C4 and C6. The interplay between the activating amino group and the deactivating chloro group and pyridine nitrogen makes the precise outcome dependent on the specific reaction conditions and the nature of the electrophile.
Transformations Involving the Amino Group (e.g., Amidation, Diazotization)
The primary amino group at the C-3 position is a key site for functionalization.
Amidation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common transformation for aminopyridines. For instance, 3-aminopyridine (B143674) derivatives can be converted to amides, which are sometimes used as precursors for further reactions or as target molecules themselves. nih.govgoogle.com The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Diazotization: The diazotization of primary aromatic amines to form diazonium salts is a cornerstone of synthetic chemistry. organic-chemistry.org Unlike 2-aminopyridines, which form highly unstable diazonium salts, 3-aminopyridines can be diazotized effectively to yield relatively more stable diazonium intermediates. nih.gov These intermediates can then be converted into a variety of other functional groups through reactions like the Sandmeyer reaction. For example, diazotization of 2-chloro-3-aminopyridine with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by treatment with cuprous chloride, yields 2,3-dichloropyridine. google.com The use of reagents like tert-butyl nitrite (TBN) can offer a safer alternative to sodium nitrite, allowing for the reaction to be run at higher temperatures. nih.gov
| Transformation | Reactant(s) | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Amidation | 3-Halo-4-aminopyridine | Acyl chloride, Triethylamine | Pyridin-4-yl α-substituted acetamide | nih.gov |
| Diazotization-Chlorination | 2-Chloro-3-aminopyridine | 1. NaNO₂, HCl; 2. CuCl | 2,3-Dichloropyridine | google.com |
| Diazotization-Bromination | 3-Amino-2-chloropyridine | 1. NaNO₂; 2. CuBr, HBr | 2,3-Dibromopyridine | google.com |
Reactivity Profile of the Chloropyridine Moiety
The chlorine atom at the C-5 position offers another avenue for modifying the molecule, primarily through substitution and cross-coupling reactions.
Nucleophilic Displacement of the Chlorine Atom
Nucleophilic aromatic substitution (SNAr) on pyridine rings is most favorable at the C2 and C4 positions (ortho and para to the ring nitrogen), as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgyoutube.com The chlorine atom in this compound is at the C-5 position (meta to the nitrogen), making it significantly less reactive towards nucleophilic displacement under standard SNAr conditions.
However, displacement is not impossible and can be achieved under more forcing conditions, such as high temperatures or with highly reactive nucleophiles. In some cases, reactions that appear to be simple SNAr on unactivated positions may proceed through alternative mechanisms, such as via a highly reactive pyridyne intermediate, especially with strong bases like potassium amide.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the chlorine atom at C-5 serves as a handle for these transformations.
Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is widely used for synthesizing biaryl compounds. wikipedia.org While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized, highly active palladium-phosphine catalyst systems allows for the efficient coupling of chloropyridines. wikipedia.orgorganic-chemistry.org For example, the Suzuki coupling of 5-amino-2-chloropyridine (B41692) with 2,6-dimethylphenylboronic acid has been reported with high yield using a palladium catalyst with a dialkylbiphenylphosphino ligand. organic-chemistry.org This demonstrates the feasibility of using the chloro-substituted aminopyridine scaffold in Suzuki reactions.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for functionalizing halopyridines. Research on the Sonogashira coupling of 2-amino-3-bromopyridines has shown that related substrates, such as 2-amino-5-chloropyridine (B124133), can be successfully coupled with terminal alkynes to produce 2-amino-5-chloro-3-(alkynyl)pyridines in good yields. researchgate.net
| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ / SPhos | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82% | organic-chemistry.org |
| Suzuki | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / DavePhos | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |
| Sonogashira | 2-Amino-5-chloropyridine | Phenylethyne | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | 89% | researchgate.net |
| Sonogashira | 2-Amino-5-chloropyridine | 1-Decyne | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-5-chloro-3-(dec-1-yn-1-yl)pyridine | 90% | researchgate.net |
Influence of Butyl Group on Reactivity and Selectivity (Steric and Electronic Effects)
The n-butyl group at the C-2 position exerts both steric and electronic effects that modulate the reactivity of the molecule.
Electronic Effects: As an alkyl group, the butyl substituent is electron-donating through an inductive effect (+I). This effect slightly increases the electron density of the pyridine ring, which can influence the rate and regioselectivity of reactions. For instance, in electrophilic substitutions, its activating nature complements that of the amino group. However, this effect is generally considered weak compared to the resonance effects of the amino group or the inductive withdrawal of the chloro group and ring nitrogen.
Steric Effects: The steric hindrance imposed by the butyl group is a significant factor. While an n-butyl group is less bulky than a tert-butyl group, it still provides considerable steric shielding to the adjacent C-3 amino group and the C-2 position of the pyridine ring. princeton.edu This hindrance can:
Influence Amidation: The rate of reactions at the C-3 amino group, such as amidation, may be reduced due to the steric bulk of the neighboring butyl group impeding the approach of reagents.
Direct Regioselectivity: In reactions like electrophilic substitution, the butyl group can sterically discourage attack at the C-3 position, even if electronically favorable, and may influence the ratio of C4 vs. C6 substitution.
Affect Basicity: The base strength of the pyridine nitrogen can be influenced. While alkyl groups are electron-donating and should increase basicity, significant steric hindrance around the nitrogen can impede its ability to accept a proton, thereby decreasing its effective basicity. acs.org
Investigation of Intramolecular Cyclization and Rearrangement Pathways
The strategic positioning of functional groups in this compound makes it a prime candidate for intramolecular reactions, leading to the formation of fused heterocyclic structures. These reactions are often triggered by the functionalization of the 3-amino group, followed by a cyclization event involving either the 2-butyl group or the pyridine ring itself.
One plausible pathway for intramolecular cyclization involves the acylation of the 3-amino group to form an N-acyl derivative. This modification can activate the molecule for subsequent ring closure. For instance, treatment of this compound with an appropriate acylating agent could yield an intermediate that, under thermal or acid-catalyzed conditions, undergoes cyclization. The butyl group at the 2-position can participate in this cyclization, potentially leading to the formation of a fused piperidine (B6355638) or dihydropyridine (B1217469) ring system. The specific outcome would be highly dependent on the reaction conditions and the nature of the acyl group.
Rearrangement reactions of substituted aminopyridines are also a subject of synthetic interest. byjus.commasterorganicchemistry.commasterorganicchemistry.com While specific studies on this compound are not extensively documented, analogies can be drawn from related systems. For example, rearrangements in aminohalopyridines can be induced under various conditions, sometimes leading to the migration of substituents around the pyridine ring. Such rearrangements in this compound could potentially give rise to isomeric products with different substitution patterns, offering a route to novel chemical entities. The mechanism of these rearrangements often involves the formation of reactive intermediates, such as nitrenes or hetarynes, which can undergo subsequent ring contraction, expansion, or substituent migration. researchgate.net
The synthesis of fused pyridine systems is a significant area of research, with applications in medicinal chemistry and materials science. researchgate.netnih.gov The structure of this compound provides a template for the construction of various fused heterocycles. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions have been successfully employed for the synthesis of tricyclic fused 3-aminopyridines from polyunsaturated precursors. nih.gov By analogy, functionalization of the amino group or the butyl chain of this compound to introduce suitable reacting partners could enable access to a diverse range of fused systems.
Catalyst Design and Optimization for Specific Transformations
The development of efficient catalytic systems is crucial for controlling the selectivity and efficiency of transformations involving this compound. Both metal-based and organocatalysts can be envisioned to play a significant role in mediating its cyclization and rearrangement reactions.
Palladium-catalyzed reactions are particularly powerful for C-N bond formation and have been extensively used in the amination of halopyridines. rsc.org In the context of this compound, palladium catalysts could be designed to facilitate intramolecular amination, where the amino group displaces the chloro substituent to form a fused ring system. The design of the ligand is critical in these transformations, influencing the catalyst's activity, stability, and selectivity. For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to promote the challenging C-Cl bond activation.
Rhodium catalysts have also shown great promise in the functionalization of pyridines. While specific applications to this compound are yet to be reported, rhodium-catalyzed C-H activation and amination reactions on other pyridine derivatives suggest potential avenues for exploration. rsc.org For example, a rhodium catalyst could potentially mediate the intramolecular C-H amination of the butyl group, leading to the formation of a nitrogen-containing ring.
Furthermore, the development of catalysts for chemoselective transformations is of high importance. For instance, in a molecule like this compound with multiple reactive sites, a catalyst must be designed to selectively target a specific functional group. Cobalt-based metalloradical catalysis, for example, has been shown to be highly effective for selective intramolecular allylic C-H amination over competing aziridination. rsc.org Similar principles could be applied to design catalysts for the selective functionalization of the butyl group in the presence of the chloro and amino substituents.
The table below summarizes potential catalytic approaches for the transformation of this compound, drawing analogies from the broader literature on pyridine chemistry.
| Transformation | Catalyst System (Hypothetical) | Potential Product |
| Intramolecular C-N Cyclization | Palladium(0) with bulky phosphine ligands | Fused bicyclic system |
| Intramolecular C-H Amination | Rhodium(III) or Iron(III) complexes | Fused piperidine derivative |
| Fused Pyridine Synthesis | Cobalt(I) complexes | Tricyclic heteroaromatic compounds |
Table 1: Potential Catalytic Transformations of this compound
Detailed mechanistic studies, combining experimental work with computational modeling, will be essential to fully understand and optimize these catalytic transformations. Such studies would provide valuable insights into the reaction intermediates, transition states, and the role of the catalyst in directing the reaction towards the desired product.
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Research
Following a comprehensive search of scientific literature, chemical databases, and academic journals, no specific experimental spectroscopic data for the compound This compound could be located. The required detailed research findings for Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and various Nuclear Magnetic Resonance (NMR) techniques (¹H NMR, ¹³C NMR, 2D NMR) for this specific molecule are not available in the public domain.
While spectroscopic data exists for structurally related compounds, such as 2-amino-5-chloropyridine and other substituted pyridines, the unique substitution pattern of a butyl group at the second position, an amine at the third, and a chlorine atom at the fifth position precludes the direct application of that data. The presence and position of the butyl group would significantly alter the vibrational modes (FTIR, Raman) and the chemical shifts and coupling constants (NMR) compared to analogues lacking this alkyl substituent.
Consequently, the creation of scientifically accurate data tables and a detailed analysis for each specified section and subsection of the requested article is not possible at this time. Generating such an article without experimental data would require speculation and would not meet the standards of factual, research-based scientific reporting.
Spectroscopic and Structural Characterization of this compound
Following a comprehensive search of available scientific literature and databases, no specific experimental data was found for the spectroscopic and structural characterization of the compound This compound corresponding to the requested analytical techniques.
The subsequent sections, therefore, cannot be populated with detailed research findings, data tables, or in-depth analysis as per the specified outline, due to the absence of published research on:
Solid-State NMR for Polymorphic Studies: No studies on the solid-state NMR spectroscopy or polymorphism of this compound are publicly available.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis: There are no accessible high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) studies to confirm the molecular weight and fragmentation pattern of this specific compound.
X-ray Diffraction Studies for Solid-State Structure and Crystal Packing: No single crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD) data has been reported, which is necessary to determine its molecular geometry, supramolecular interactions, and crystalline phase.
While information exists for structurally related compounds, the strict adherence to the subject "this compound" prevents the inclusion of data from other molecules. Further research or de novo analytical studies would be required to generate the information requested in the outline.
Spectroscopic and Structural Characterization of 2 Butyl 5 Chloropyridin 3 Amine
Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)
A comprehensive search of scientific literature and spectral databases reveals a lack of published experimental data for the electronic absorption (UV-Vis) and emission (photoluminescence) properties of the specific compound, 2-Butyl-5-chloropyridin-3-amine. While spectroscopic data for related pyridine (B92270) derivatives, such as 2-amino-5-chloropyridine (B124133) and various other substituted aminopyridines, are available, the unique substitution pattern of a butyl group at the 2-position, a chloro group at the 5-position, and an amine group at the 3-position precludes direct extrapolation of their spectral characteristics to the target molecule.
The electronic transitions, and therefore the absorption and emission spectra, are highly sensitive to the nature and position of substituents on the pyridine ring. The interplay between the electron-donating amino group, the electron-withdrawing chloro group, and the alkyl butyl group would uniquely influence the energy of the π-π* and n-π* transitions. Without experimental determination, any detailed discussion or presentation of spectral data, such as absorption maxima (λmax), molar extinction coefficients (ε), emission maxima, and quantum yields, would be purely speculative and scientifically unfounded.
Therefore, no detailed research findings or data tables for the UV-Vis and photoluminescence spectra of this compound can be provided at this time. Further empirical research is required to characterize the electronic spectroscopic profile of this compound.
Computational and Theoretical Chemistry Investigations of 2 Butyl 5 Chloropyridin 3 Amine
Quantum Chemical Calculation Methods
Quantum chemical calculations are fundamental in predicting the molecular properties of 2-Butyl-5-chloropyridin-3-amine. These methods offer a detailed perspective on the compound's electronic structure and potential energy surfaces.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Analysis
Density Functional Theory (DFT) is a primary computational tool for investigating the geometric and vibrational properties of molecules like this compound. By using functionals such as B3LYP in conjunction with a suitable basis set, researchers can determine the most stable conformation of the molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the minimum energy structure.
Once the geometry is optimized, vibrational frequency analysis is performed. This calculation predicts the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. The analysis also ensures that the optimized geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Ab Initio Molecular Orbital Theory and Basis Set Selection
Ab initio molecular orbital theory provides another avenue for high-accuracy quantum chemical calculations. These methods are derived directly from theoretical principles without the inclusion of experimental data. The selection of an appropriate basis set is a critical aspect of these calculations, as it dictates the accuracy of the results. Larger basis sets generally yield more precise outcomes but require greater computational resources. For a molecule such as this compound, a basis set like 6-311++G(d,p) is often employed to achieve a balance between accuracy and computational cost.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method allows for the calculation of excited state energies, which correspond to the absorption of light by the molecule. The results from TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing valuable information on the electronic transitions within the molecule.
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound are key to understanding its chemical reactivity. Various descriptors derived from quantum chemical calculations help in identifying the reactive nature of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.
The energy gap between the HOMO and LUMO is a significant indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For this compound, the spatial distribution of the HOMO is expected to be localized on the electron-rich amino and pyridine (B92270) ring nitrogen atoms, while the LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom.
Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites that are susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different potential values.
For this compound, regions of negative electrostatic potential, typically shown in red, are expected around the nitrogen atoms of the pyridine ring and the amino group, as well as the chlorine atom. These areas are prone to electrophilic attack. Conversely, regions of positive potential, often depicted in blue, are anticipated around the hydrogen atoms of the amino group and the butyl chain, indicating sites for potential nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, intramolecular interactions, and hybridization. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular charge transfer (ICT).
In the context of substituted pyridines, the nature and position of substituent groups significantly influence the electronic properties of the molecule. For instance, studies on similar pyridine derivatives have shown that electron-donating groups, such as amino groups, and electron-withdrawing groups can lead to significant intramolecular charge transfer. nih.gov
For this compound, the amino (-NH2) group at the 3-position and the butyl group at the 2-position act as electron donors, while the chloro (-Cl) group at the 5-position and the nitrogen atom in the pyridine ring act as electron acceptors. NBO analysis would likely reveal significant hyperconjugative interactions, indicating the transfer of electron density from the donor groups to the acceptor groups. These interactions, often described as donor-acceptor interactions, are crucial in stabilizing the molecule.
The hybridization of the atoms in this compound can also be elucidated through NBO analysis. The carbon and nitrogen atoms of the pyridine ring are expected to be sp2 hybridized, characteristic of aromatic systems. The nitrogen of the amino group would also exhibit sp2 character, allowing its lone pair to participate in resonance with the pyridine ring, further contributing to intramolecular charge transfer. The carbon atoms of the butyl group would be sp3 hybridized.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, such as infrared (IR) and UV-Vis spectra. Theoretical calculations, often using Density Functional Theory (DFT), can provide valuable information that complements and aids in the assignment of experimental data. bas.bgresearchgate.net
For this compound, DFT calculations could predict the vibrational frequencies corresponding to different functional groups. For example, the N-H stretching vibrations of the amino group, the C-H stretching of the butyl group and the pyridine ring, and the C-Cl stretching vibration could be calculated and compared with experimental FTIR spectra. Studies on structurally related compounds like 2-amino-5-chloropyridine (B124133) have utilized these methods to confirm molecular structures. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The predicted wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π-π* and n-π* transitions, can be compared with experimental UV-Vis spectra. For instance, in a study of 2-amino-5-chloropyridinium-4-amino benzoate, the absorption spectra were analyzed to understand the electronic transitions within the molecule. researchgate.net Discrepancies between calculated and experimental spectra can often be explained by solvent effects or the formation of intermolecular interactions, such as hydrogen bonding in the solid state. bas.bg
A comparison of predicted and experimental spectroscopic data for this compound would likely show good agreement, validating the computational model used.
Conformational Landscape Exploration and Energy Minima Identification
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which contains a rotatable butyl group, exploring the conformational landscape is crucial to identify the most stable conformers.
Computational methods can be employed to systematically rotate the single bonds of the butyl group and calculate the potential energy at each step. This process generates a potential energy surface, from which the global and local energy minima can be identified. These minima correspond to the most stable and populated conformations of the molecule at a given temperature.
The relative energies of the different conformers can provide insights into the steric and electronic effects that govern the molecule's preferred shape. For example, steric hindrance between the butyl group and the amino group or the pyridine ring might lead to certain conformations being energetically unfavorable. The identification of the lowest energy conformer is essential for subsequent computational studies, such as reaction pathway modeling, as it represents the most likely starting point for a chemical reaction.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate, and calculate the activation energy, which determines the reaction rate.
For this compound, one could model various reactions, such as electrophilic substitution on the pyridine ring or reactions involving the amino group. For example, the nitration of 2-amino-5-chloropyridine to produce the corresponding 3-nitropyridine (B142982) compound has been documented. google.com A computational study of this reaction would involve identifying the structures of the reactant, the intermediate (the sigma complex), the transition state, and the product.
The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, it can reveal which bonds are breaking and which are forming at the point of highest energy. The calculated activation energy can then be compared with experimental kinetic data to validate the proposed reaction mechanism. This type of analysis is invaluable for understanding the reactivity of this compound and for designing new synthetic routes to related compounds.
Advanced Applications and Derivatization Strategies Utilizing 2 Butyl 5 Chloropyridin 3 Amine As a Core Building Block
Chemical Synthesis of Complex Molecular Architectures
The strategic positioning of reactive sites on the 2-butyl-5-chloropyridin-3-amine scaffold enables its use in the synthesis of more complex molecules, particularly fused heterocyclic systems and other specifically substituted pyridines.
Construction of Fused Heterocyclic Ring Systems (e.g., Imidazopyridines, Naphthyridines)
The 1,2-diamine-like arrangement of the 3-amino group and the pyridine (B92270) ring nitrogen in this compound is a classic precursor for the formation of fused imidazole (B134444) rings, leading to imidazopyridines. Furthermore, the 3-aminopyridine (B143674) moiety is a key starting material for building a second fused pyridine ring to form naphthyridines.
Imidazopyridines: The synthesis of an imidazo[4,5-b]pyridine ring can be achieved by reacting the 3-amino group and the adjacent pyridine nitrogen with a reagent that provides a single carbon atom. A common method involves a tandem reaction sequence starting from a related precursor like 2-chloro-3-nitropyridine. acs.org This involves substitution of the chlorine, reduction of the nitro group to an amine, and subsequent cyclization with an aldehyde. acs.orgresearchgate.net For this compound, a more direct cyclization with aldehydes or carboxylic acids (or their derivatives) is feasible. For example, condensation with an aldehyde would yield a 2-substituted-imidazo[4,5-b]pyridine.
Naphthyridines: Naphthyridines, which are diazaphenanthrenes, can be synthesized from 3-aminopyridines through various classical methods. digitallibrary.co.innih.govresearchgate.net The specific isomer formed depends on the cyclization strategy.
Skraup-Doebner-von Miller Reaction: Reacting this compound with α,β-unsaturated aldehydes or ketones under acidic conditions could yield a substituted benzo[b] researchgate.netmdpi.comnaphthyridine. mdpi.com
Friedländer Annulation: Condensation with a β-keto-ester would lead to naphthyridinone derivatives.
Palladium-Catalyzed Cross-Coupling/Cyclization: A modern approach involves the palladium-catalyzed coupling of a 3-aminopyridine with a molecule containing an ortho-formyl group, which spontaneously cyclizes to form the fused ring system. mdpi.com
The table below summarizes potential synthetic routes to fused heterocycles starting from this compound.
| Target Heterocycle | Reagent(s) | General Reaction Type | Potential Product Structure |
| Imidazo[4,5-b]pyridine | Aldehyd (R-CHO) | Condensation / Cyclization | 2-Alkyl/Aryl-7-butyl-5-chloro-imidazo[4,5-b]pyridine |
| Imidazo[4,5-b]pyridine | Carboxylic Acid (R-COOH) | Phillips Cyclocondensation | 2-Alkyl/Aryl-7-butyl-5-chloro-imidazo[4,5-b]pyridine |
| 1,5-Naphthyridine | α,β-Unsaturated Ketone | Skraup Synthesis | Substituted 2-butyl-4-chloro-1,5-naphthyridine |
| 1,5-Naphthyridin-2-one | Diethyl malonate | Gould-Jacobs Reaction | 7-Butyl-5-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one |
Preparation of Polysubstituted Pyridine Derivatives with Specific Substitution Patterns
The existing substituents on this compound can be chemically modified to introduce further complexity and create pyridine derivatives with precise substitution patterns. The chloro and amino groups are particularly amenable to transformation.
Modification of the Amino Group: The 3-amino group can undergo diazotization to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -OH, -F, -Br, -I, -CN) via Sandmeyer or related reactions. This allows for the synthesis of 2-butyl-3,5-disubstituted pyridines that would be difficult to access directly.
Substitution of the Chloro Group: The 5-chloro substituent can be replaced via nucleophilic aromatic substitution (SNAr), although this is generally less facile on a pyridine ring unless activated by strongly electron-withdrawing groups. However, under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination, Suzuki coupling, Sonogashira coupling), the chloro group can be replaced with amines, boronic acids (to form C-C bonds), or terminal alkynes, respectively. This dramatically expands the range of accessible derivatives.
Rational Design of Ligands for Metal Coordination Chemistry and Catalysis
The 3-aminopyridine framework is an effective bidentate N,N-chelating ligand for a variety of transition metals. vot.plnih.gov The pyridine nitrogen and the exocyclic amino group can coordinate to a metal center to form a stable five-membered ring. This property makes this compound and its derivatives attractive candidates for use in coordination chemistry and catalysis. nih.govmdpi.com
Development of Chiral Ligands for Asymmetric Synthesis
To be useful in asymmetric catalysis, a ligand must be chiral. This compound can be converted into a chiral ligand by reacting the amino group with a chiral molecule.
Formation of Chiral Imines (Schiff Bases): Condensation of the 3-amino group with a chiral aldehyde or ketone would produce a chiral imine.
Formation of Chiral Amides: Acylation of the amino group with a chiral carboxylic acid or its derivative would yield a chiral amide ligand.
Derivatization with Chiral Auxiliaries: The amino group could be alkylated with a chiral electrophile.
These new chiral ligands could then be complexed with transition metals like copper, palladium, or rhodium. Such complexes are widely used in asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and alkylations. nih.gov The steric bulk of the 2-butyl group and the electronic properties of the 5-chloro substituent would influence the coordination environment and, consequently, the stereoselectivity of the catalyzed reaction.
| Chiral Ligand Type | Synthetic Approach | Potential Application |
| Chiral Schiff Base | Condensation with a chiral aldehyde | Asymmetric reduction, cyclopropanation |
| Chiral Amide | Acylation with a chiral acid chloride | Lewis acid catalysis |
| Chiral Phosphine-Amine | Reaction with a chlorophosphine | Asymmetric hydrogenation |
Exploration of Organometallic Complexes for Novel Transformations
The aminopyridinato ligand (the deprotonated form of aminopyridine) is known to form stable complexes with early transition metals (e.g., Ti, Zr, Y) and can stabilize reactive organometallic species. vot.pl Deprotonation of this compound would yield an anionic ligand capable of forming robust metal-amido bonds. These complexes have potential applications in polymerization catalysis and small molecule activation. The substituents on the pyridine ring (butyl and chloro) would modulate the steric and electronic properties of the metal center, potentially leading to novel reactivity or selectivity in catalytic transformations. mdpi.com
Development of Specialty Chemicals and Functional Materials
Heterocyclic aromatic compounds, particularly those containing nitrogen, are foundational to many specialty chemicals and functional materials. researchgate.net Based on the chemistry of analogous structures, this compound could serve as a precursor to:
Dyes and Pigments: The extended conjugation in fused heterocyclic systems derived from this compound, such as naphthyridines or imidazopyridines, could give rise to colored compounds with potential use as dyes.
Organic Semiconductors: Fused, planar aromatic structures are often investigated for their semiconducting properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Ladder-type oligomers, which could potentially be synthesized from this building block, are of particular interest. researchgate.net
Low Dielectric Constant Materials: Simple, non-hygroscopic organic molecules like 2-amino-5-chloropyridine (B124133) have been identified as potential candidates for materials with low dielectric constants, which are important in microelectronics. chemicalbook.com The introduction of a butyl group may further enhance these properties by increasing the free volume and lowering the polarizability per unit volume.
The derivatization strategies discussed previously, such as forming extended π-systems via cross-coupling reactions, are key to unlocking the potential of this compound in the field of functional materials.
Precursors for Dyes and Pigments
The primary amino group on the this compound scaffold serves as a key functional handle for the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a large and commercially significant class of colorants. nih.govmdpi.com The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.govunb.ca
In the case of this compound, the 3-amino group can be converted to a diazonium salt under acidic conditions with a source of nitrous acid, such as sodium nitrite (B80452). This reactive intermediate can then be coupled with various aromatic compounds, such as phenols, naphthols, or anilines, to generate a diverse range of heterocyclic azo dyes. researchgate.netbumipublikasinusantara.id The color of the resulting dye is influenced by the electronic properties of the substituents on both the pyridine ring and the coupling partner, as well as the extent of the conjugated π-system. mdpi.com The presence of the chloro and butyl groups on the pyridine ring can also modulate the dye's properties, such as its solubility in different media and its fastness properties on various substrates. The general synthetic route is depicted below.
General Synthesis of Azo Dyes from this compound
Step 1: Diazotization
graph TD
A[this compound] -- NaNO2, HCl --> B{Diazonium Salt Intermediate};
Step 2: Azo Coupling
The resulting dyes could find applications in textiles, printing, and as functional dyes in advanced materials.
Intermediates for Advanced Polymeric Materials
The diamine functionality, or the potential to introduce a second reactive site, allows this compound to be considered as a monomer or a modifying agent in the synthesis of advanced polymeric materials such as polyamides and polyimides. These classes of polymers are known for their excellent thermal stability and mechanical properties. ntu.edu.tw
Aromatic polyamides, for instance, are typically synthesized through the polycondensation reaction of a diamine with a dicarboxylic acid or its derivative. ncl.res.inrsc.org By utilizing this compound, potentially after further functionalization to introduce a second amine or a carboxylic acid group, novel polyamides with tailored properties can be prepared. The incorporation of the substituted pyridine ring into the polymer backbone can influence properties such as solubility, thermal behavior, and flame retardancy. The butyl group can enhance solubility in organic solvents and introduce flexibility into the polymer chain. ncl.res.in
Similarly, polyimides are generally prepared by the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. ntu.edu.tw The use of a diamine derived from the this compound scaffold could lead to polyimides with unique processing characteristics and final properties. The synthesis of such polymers opens up possibilities for their use in high-performance films, coatings, and composites. The modular synthesis of polyamides allows for the creation of libraries of materials with varied properties. core.ac.uknih.gov
Exploitation as a Scaffold for Chemical Probes and Biological Tool Compounds (Excluding clinical data)
The pyridine scaffold is a common motif in many biologically active compounds, and this compound provides a valuable starting point for the development of chemical probes and biological tool compounds. mdpi.comnih.gov These tools are essential for studying biological processes and validating potential drug targets.
Structure-Activity Relationship (SAR) Studies on Pyridine-Based Bioactive Scaffolds
The this compound scaffold is amenable to systematic modification, making it an excellent candidate for structure-activity relationship (SAR) studies. By synthesizing a library of derivatives with variations at the butyl, chloro, and amino positions, researchers can probe the specific interactions between the molecule and a biological target, such as a protein kinase. nih.govnih.gov
For example, in the development of kinase inhibitors, the 3-aminopyridine moiety can act as a hinge-binding motif, forming hydrogen bonds with the protein backbone. The butyl group can be explored for its role in occupying hydrophobic pockets within the active site, while the chloro group can be substituted with other functionalities to modulate electronic properties and explore additional binding interactions. nih.gov Scaffold hopping, where a known bioactive core is replaced with a novel one like this compound, is a common strategy to discover new intellectual property and improved pharmacological profiles. mdpi.com The biological activity of substituted imidazo[4,5-b]pyridines, for instance, is highly dependent on the nature and position of the substituents. mdpi.com
| Derivative Position | Potential Modification | Rationale for SAR Studies |
| C2-Butyl Group | Vary chain length (e.g., methyl, ethyl, propyl), introduce branching or unsaturation. | To probe the size and nature of a hydrophobic binding pocket. |
| C5-Chloro Group | Replace with other halogens (F, Br, I), cyano, or small alkyl groups. | To modulate electronic properties and explore halogen bonding or other specific interactions. |
| C3-Amino Group | Acylation, alkylation, or incorporation into a heterocyclic ring. | To alter hydrogen bonding capacity and introduce vectors for further functionalization. |
Modulation of Physicochemical Properties for Targeted Biological Interactions
The physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability, are critical for its biological activity. The this compound scaffold offers several handles to fine-tune these properties. nih.govacs.org
The lipophilicity, often expressed as the logarithm of the partition coefficient (logP), can be systematically altered by modifying the butyl chain or by introducing polar or nonpolar substituents at the chloro position. For example, increasing the length of the alkyl chain would generally increase lipophilicity, which could enhance membrane permeability. Conversely, introducing a more polar group could improve aqueous solubility. The correlation between the structure of a compound and its biological activity is a key aspect in the study of interactions between chemicals and living organisms. mdpi.com
The electronic nature of the pyridine ring can also be modulated. The electron-withdrawing effect of the chloro group and the electron-donating nature of the amino and butyl groups influence the pKa of the pyridine nitrogen, which in turn can affect its ability to form hydrogen bonds or engage in other interactions with a biological target. nih.gov
| Compound | Modification from Parent Scaffold | Predicted Physicochemical Property Change | Potential Biological Impact |
| 2-Ethyl-5-fluoropyridin-3-amine | Shorter alkyl chain, more electronegative halogen | Decrease in lipophilicity (logP), altered electronic distribution | Modified membrane permeability and target binding affinity |
| 2-Butyl-5-cyanopyridin-3-amine | Replacement of chloro with cyano | Increased polarity, potential for different intermolecular interactions | Altered solubility and potential for new binding modes |
| N-acetyl-2-butyl-5-chloropyridin-3-amine | Acetylation of the amino group | Increased steric bulk, loss of a hydrogen bond donor | Blockage of a key interaction point, altered metabolic stability |
Integration into Multicomponent Reaction Sequences for Library Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for the rapid generation of molecular diversity. nih.govnih.gov The this compound, with its primary amino group, is an ideal component for a variety of MCRs, including the Ugi and Passerini reactions. acs.orgwikipedia.orgresearchgate.net
In an Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid react to form a bis-amide. nih.gov By using this compound as the amine component, a library of complex molecules with multiple points of diversity can be synthesized efficiently. This approach is highly valuable in drug discovery for generating screening libraries. nih.gov MCRs involving aminopyridines have been successfully employed to create diverse heterocyclic scaffolds. rsc.orgfu-berlin.de
The Passerini three-component reaction, involving a carboxylic acid, a carbonyl compound, and an isocyanide, could also be adapted. wikipedia.orgresearchgate.net While the parent compound is not a direct participant, derivatives of it could be designed to take part in such reactions. The ability to participate in these convergent synthetic strategies highlights the value of this compound as a versatile building block for creating large and diverse chemical libraries for high-throughput screening. baranlab.org
| Multicomponent Reaction | Role of this compound | Other Reactants | Product Class |
| Ugi Reaction | Amine component | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino-carboxamides |
| Biginelli-like Reaction | Amine component (or derivative) | β-Ketoester, Aldehyde | Dihydropyrimidinones and related heterocycles |
Q & A
Q. What are the optimal synthetic routes for 2-Butyl-5-chloropyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyridine derivatives like this compound often involves palladium-catalyzed cross-coupling reactions. For example, substituting a halogen atom (e.g., chlorine) with an amine group can be achieved using Buchwald-Hartwig amination under conditions involving sodium tert-butoxide as a base and dioxane as a solvent (). Reaction parameters such as temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity significantly impact yield. A comparative table is provided below:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(dba)₂/Xantphos | Dioxane | 100 | 72–85 |
| Suzuki Coupling | Pd(PPh₃)₄ | Toluene | 80 | 65–78 |
| Direct Amination | CuI | DMF | 120 | 50–60 |
Higher yields are achieved with palladium catalysts in non-polar solvents due to improved stability of intermediates ().
Q. What strategies are recommended for improving the solubility of this compound in various solvents?
- Methodological Answer : Solubility challenges are common with halogenated pyridines. Based on protocols for similar compounds (e.g., 2-chloro-5-fluoropyridin-3-amine), the following steps are recommended:
- Solvent Selection : Use polar aprotic solvents like DMSO or DMF for stock solutions (10 mM) due to their high dielectric constants.
- Heating and Sonication : Warm the compound to 37°C and sonicate for 10–15 minutes to disrupt crystalline lattices ().
- Stability Considerations : Avoid repeated freeze-thaw cycles; store aliquots at -80°C for long-term stability (≤6 months) or -20°C for short-term use (≤1 month).
Q. How should researchers design experiments to assess the stability of this compound under different storage conditions?
- Methodological Answer : Accelerated stability studies can be conducted by:
Preparing stock solutions in DMSO or ethanol.
Storing aliquots at -80°C, -20°C, and 4°C.
Analyzing purity via HPLC at intervals (0, 1, 3, 6 months) using a C18 column and UV detection (254 nm).
Degradation products (e.g., dechlorinated or oxidized forms) should be quantified to establish shelf-life. Evidence from similar compounds shows ≤5% degradation at -80°C over six months ().
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., butyl chain at C2, chlorine at C5).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₃ClN₂).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by area normalization) using a mobile phase of acetonitrile/water (70:30 v/v) ().
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of this compound be systematically analyzed?
- Methodological Answer : Contradictions in bioactivity data (e.g., variable IC₅₀ values in kinase assays) require:
- Meta-Analysis : Pool data from multiple studies (≥10 independent experiments) to identify outliers.
- Time-Dependent Studies : Assess activity over short-term (1 week) vs. long-term (1 year) exposure, as seen in presenteeism research ().
- Statistical Modeling : Apply structural equation modeling (SEM) to evaluate indirect effects of variables like solvent residues or impurity profiles ().
Q. What role does the butyl substituent play in the reactivity and bioactivity of this compound compared to other alkyl chains?
- Methodological Answer : The butyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Compare with shorter chains (methyl, ethyl) using:
- QSAR Studies : Correlate chain length with IC₅₀ in cytotoxicity assays.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) to identify steric or hydrophobic effects.
Data from chloromethylpyridine derivatives () suggest a 30% increase in activity with butyl vs. methyl groups due to enhanced hydrophobic binding pockets.
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?
- Methodological Answer : By-product formation (e.g., dehalogenated or dimerized species) is mitigated by:
- Catalyst Screening : Test Pd(OAc)₂ vs. Pd₂(dba)₃ with ligands like BINAP or XPhos.
- Stoichiometric Control : Limit amine reagent to 1.2 equivalents to prevent over-alkylation.
- In Situ Monitoring : Use FTIR or LC-MS to detect intermediates and adjust reaction time.
A study on similar trifluoromethylpyridines reduced by-products from 15% to <5% using XPhos ligands ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
